molecular formula C15H15NO3S B284918 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide

2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide

Cat. No. B284918
M. Wt: 289.4 g/mol
InChI Key: UMPQIPSKCHTQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide, also known as TMB-8, is a chemical compound that has been extensively studied for its ability to inhibit intracellular calcium release. Intracellular calcium plays a crucial role in many physiological processes, including muscle contraction, neurotransmitter release, and cell signaling. TMB-8 has been shown to have a wide range of applications in scientific research, from studying the mechanisms of calcium signaling to investigating the effects of calcium dysregulation in disease states.

Mechanism of Action

2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide inhibits the IP3R by binding to a specific site on the receptor, which prevents the binding of IP3, the molecule that normally triggers calcium release. This binding also prevents the conformational changes that occur in the receptor during calcium release, effectively blocking the ion channel and preventing calcium from leaving the endoplasmic reticulum.
Biochemical and Physiological Effects:
2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects, depending on the specific system being studied. In muscle cells, 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide has been shown to inhibit contraction by blocking calcium release from the sarcoplasmic reticulum. In neurons, 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide has been shown to inhibit neurotransmitter release by blocking calcium release from the presynaptic terminal. In cancer cells, 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide has been shown to induce apoptosis by disrupting calcium signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide in lab experiments is its specificity for the IP3R, which allows researchers to selectively inhibit calcium release from the endoplasmic reticulum without affecting other calcium signaling pathways. However, 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide is not a perfect inhibitor, and its effects can vary depending on the specific system being studied. In addition, 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide and its effects on intracellular calcium signaling. One area of interest is the role of 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide in disease states, such as neurodegenerative disorders and cancer. Another area of interest is the development of more specific and potent inhibitors of the IP3R, which could have therapeutic applications in a variety of diseases. Finally, there is also potential for using 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide as a tool in drug discovery, as it can be used to identify compounds that selectively target the IP3R.

Synthesis Methods

2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with cyclohexanone to form the intermediate 2,4,5-trimethyl-N-cyclohexylidenesulfonylbenzamide. This intermediate is then reacted with a strong acid to form the final product, 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide.

Scientific Research Applications

2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide has been widely used in scientific research to investigate the mechanisms of intracellular calcium release. It has been shown to inhibit calcium release from the endoplasmic reticulum, the main intracellular calcium store, by blocking the inositol 1,4,5-trisphosphate receptor (IP3R). This inhibition can be used to study the role of calcium release in various physiological processes, including muscle contraction, neurotransmitter release, and cell signaling.

properties

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

IUPAC Name

2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide

InChI

InChI=1S/C15H15NO3S/c1-10-8-12(3)15(9-11(10)2)20(18,19)16-13-4-6-14(17)7-5-13/h4-9H,1-3H3

InChI Key

UMPQIPSKCHTQBR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=CC(=O)C=C2)C

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=CC(=O)C=C2)C

Origin of Product

United States

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